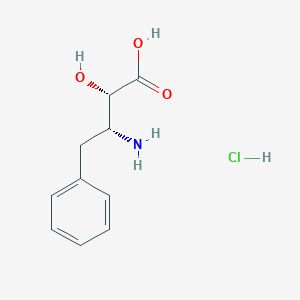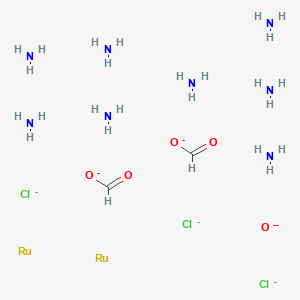
Obftar
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Obftar, also known as 2-(2-oxo-2-(4-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)ethyl)benzoic acid, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. Obftar is a synthetic molecule that was initially developed as a selective estrogen receptor modulator (SERM) and has since been investigated for its potential in treating various diseases.
Wirkmechanismus
The mechanism of action of Obftar is not fully understood, but it is believed to act as a selective estrogen receptor modulator (SERM), which means that it can selectively bind to estrogen receptors and modulate their activity. Obftar has also been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression.
Biochemische Und Physiologische Effekte
Obftar has been shown to have several biochemical and physiological effects. It can modulate the activity of estrogen receptors, which can lead to changes in gene expression and cellular activity. Obftar has also been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression. Additionally, Obftar has been shown to have neuroprotective effects, which may be useful in treating neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Obftar in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. Obftar has also been extensively studied, which means that there is a significant amount of data available on its properties and potential applications. However, one limitation of using Obftar in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Obftar. One area of focus is the development of Obftar derivatives that have improved pharmacological properties. Another area of focus is the investigation of Obftar's potential in treating other diseases, such as osteoporosis and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of Obftar and how it interacts with estrogen receptors and other cellular targets.
Synthesemethoden
Obftar can be synthesized using a multi-step process that involves the condensation of 4-(3-oxo-3,4-dihydroquinoxalin-Obftaryl)benzaldehyde with Obftarbromo-Obftar(4-(Obftarhydroxyethyl)phenyl)acetic acid, followed by subsequent reactions to form the final product.
Wissenschaftliche Forschungsanwendungen
Obftar has been extensively researched for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. Obftar has also been investigated for its potential use in treating Alzheimer's disease, osteoporosis, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
133399-54-9 |
|---|---|
Produktname |
Obftar |
Molekularformel |
C2H26Cl3N8O5Ru2-7 |
Molekulargewicht |
550.8 g/mol |
IUPAC-Name |
azane;oxygen(2-);ruthenium;trichloride;diformate |
InChI |
InChI=1S/2CH2O2.3ClH.8H3N.O.2Ru/c2*2-1-3;;;;;;;;;;;;;;/h2*1H,(H,2,3);3*1H;8*1H3;;;/q;;;;;;;;;;;;;-2;;/p-5 |
InChI-Schlüssel |
VIEPMCYTIBPWEL-UHFFFAOYSA-I |
SMILES |
C(=O)[O-].C(=O)[O-].N.N.N.N.N.N.N.N.[O-2].[Cl-].[Cl-].[Cl-].[Ru].[Ru] |
Kanonische SMILES |
C(=O)[O-].C(=O)[O-].N.N.N.N.N.N.N.N.[O-2].[Cl-].[Cl-].[Cl-].[Ru].[Ru] |
Synonyme |
(mu-oxo)bis(formatotetraammineruthenium) OBFTAR |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



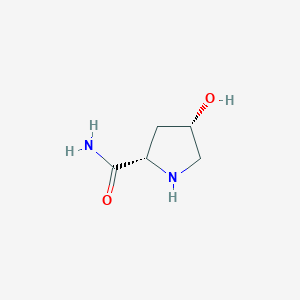
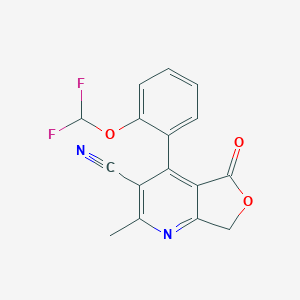
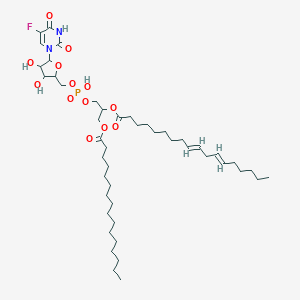

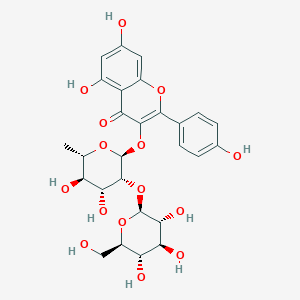
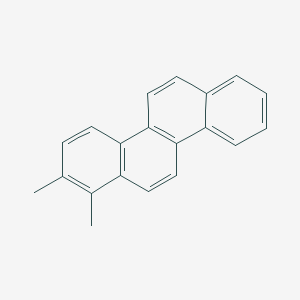
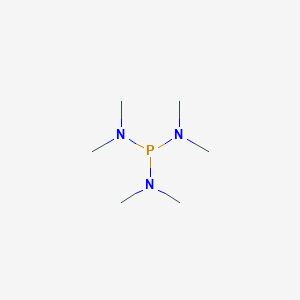



![[(2R,4R,5S,6R)-3,3,4,5-tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B135464.png)
